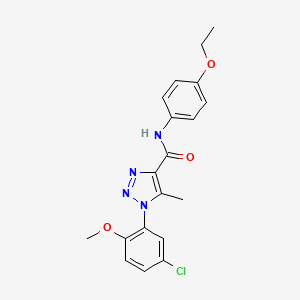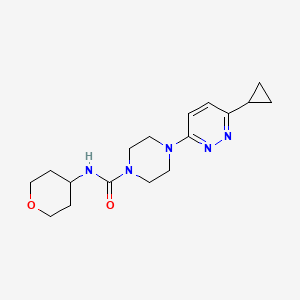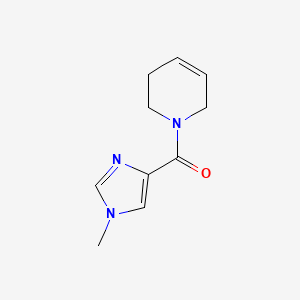![molecular formula C24H17ClFN3O B2749499 1-(3-chloro-4-fluorophenyl)-8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901044-25-5](/img/structure/B2749499.png)
1-(3-chloro-4-fluorophenyl)-8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(3-chloro-4-fluorophenyl)-8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline” is a complex organic molecule that contains several functional groups and rings, including a pyrazoloquinoline core, a chlorofluorophenyl group, and an ethoxyphenyl group .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through multi-step organic reactions involving nucleophilic substitutions, condensations, and cyclizations .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques, including FT-IR, NMR, and UV-Vis . The stability of the molecule can be analyzed using hyper-conjugative interactions and charge delocalization .Chemical Reactions Analysis
The chemical reactivity of this compound can be influenced by its functional groups and the electronic properties of its constituent atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be predicted based on its molecular structure and the properties of similar compounds .Aplicaciones Científicas De Investigación
Fluorescent Properties and Sensing Applications
Quinoline derivatives, including pyrazoloquinolines, are recognized for their efficient fluorescent properties. These compounds are utilized in biochemistry and medicine for studying various biological systems due to their ability to act as fluorophores. The synthesis and transformations of quinoline derivatives to enhance their fluorescence and selectivity for specific biological targets are an area of active research. For example, the study of 2-(4-ethoxycarbonylphenylamino)- and 2-(2-carboxyphenylamino)-4-methylquinolines explores new derivatives for potential applications in fluorescence-based sensing and imaging (Aleksanyan & Hambardzumyan, 2013).
Optical and Photovoltaic Properties
The structural and optical properties of quinoline derivatives are crucial for their applications in photovoltaics and optoelectronic devices. Research into the optical properties of 4H-pyrano[3, 2-c]quinoline derivatives, for example, has shown their potential in thin-film applications. These studies involve examining their polycrystalline nature, absorption parameters, and electron transition types, which are essential for designing efficient organic photovoltaic cells and light-emitting devices (Zeyada, El-Nahass, & El-Shabaan, 2016).
Reversible Quenching of Fluorescence
The quenching and recovery of fluorescence in pyrazoloquinoline derivatives are significant for developing reversible sensors and switches. The reversible quenching of fluorescence by protonation in a pyrazolo[3,4-b]quinoline derivative has been explored, demonstrating the compound's potential in designing light-emitting devices that can be modulated by external chemical stimuli (Mu et al., 2010).
Chemical Synthesis and Reactivity
The synthesis and chemical reactivity of pyrazoloquinoline derivatives are fundamental for creating new compounds with tailored properties. Studies on the reactions between arylhydrazinium chlorides and 2-chloroquinoline-3-carbaldehydes have led to the development of new hydrazones and pyrazoloquinolines with potential antimicrobial and antiviral activities. Such synthetic routes and the resulting molecular structures are critical for expanding the applications of these compounds in medicinal chemistry (Kumara et al., 2016).
Direcciones Futuras
The future research directions for this compound could include further investigation of its synthesis, characterization, and potential biological activities. It could also be interesting to explore its potential applications in medicine, given the biological activities observed for similar compounds .
Propiedades
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-8-ethoxy-3-phenylpyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClFN3O/c1-2-30-17-9-11-22-18(13-17)24-19(14-27-22)23(15-6-4-3-5-7-15)28-29(24)16-8-10-21(26)20(25)12-16/h3-14H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDNYYSINDSWLPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=C(C=C4)F)Cl)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![16-Cyclopentyl-12,18-dioxa-16-azapentacyclo[11.8.0.0^{2,11}.0^{4,9}.0^{14,19}]henicosa-1(13),2(11),4(9),5,7,14(19),20-heptaene-3,10-dione](/img/structure/B2749419.png)
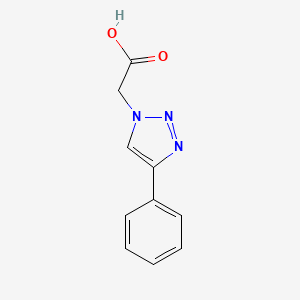

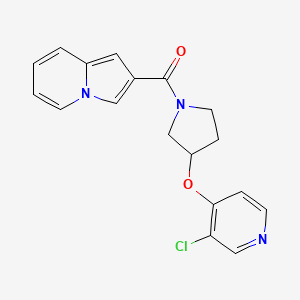
![4-[4-(1H-Pyrazol-4-yl)benzoyl]morpholine-3-carbonitrile](/img/structure/B2749426.png)
![N-cyclohexyl-N'-[5-methyl-2-(morpholin-4-ylcarbonyl)-3-phenyl-1H-indol-7-yl]urea](/img/structure/B2749427.png)
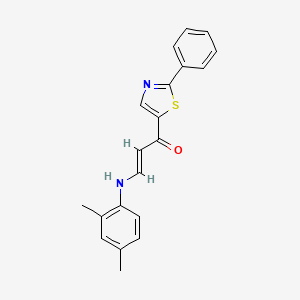
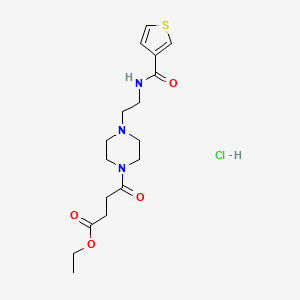
![methyl 2-(8-(5-chloro-2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2749432.png)
![1-Methyl-1'-[(4-methylphenyl)methyl]spiro[3H-quinazoline-2,4'-piperidine]-4-one](/img/structure/B2749433.png)
![1-(4-Fluorobenzoyl)-4-[2-(4-fluorophenoxy)ethyl]piperidine](/img/structure/B2749435.png)
